molecular formula C14H12N2O2S B5232674 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5232674
M. Wt: 272.32 g/mol
InChI Key: ZSSMVLUVWXHBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biotechnology, and pharmaceuticals. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that this compound has anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. Additionally, this compound has good biocompatibility and biodegradability, making it a potential candidate for drug delivery systems. The limitations of using this compound in lab experiments include the need for specialized equipment and techniques for its synthesis and purification, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide. One potential direction is to further study its potential as an anti-inflammatory and anticancer agent, as well as its potential as a drug delivery system. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis and purification methods. Another potential direction is to study its potential as a fluorescent probe for the detection of metal ions, as this could have potential applications in the field of biotechnology.

Synthesis Methods

2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with 6-methyl-3-bromobenzofuran in the presence of a palladium catalyst. Another method involves the reaction of 2-aminothiazole with 6-methyl-3-chlorobenzofuran in the presence of a base. The yield of the compound obtained using these methods is generally high, and the purity of the compound can be improved using various purification techniques.

Scientific Research Applications

2-(6-methyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In the field of biotechnology, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In the field of pharmaceuticals, this compound has been studied for its potential as a drug delivery system, as it has been shown to have good biocompatibility and biodegradability.

properties

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-2-3-11-10(8-18-12(11)6-9)7-13(17)16-14-15-4-5-19-14/h2-6,8H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMVLUVWXHBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide

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